
N-(4-Formylphenyl)-N-methylmethanesulfonamide
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Overview
Description
N-(4-Formylphenyl)-N-methylmethanesulfonamide is a sulfonamide derivative featuring a benzene ring substituted with a formyl group (-CHO) at the para position and a methylmethanesulfonamide group (-N(CH₃)SO₂CH₃) at the same position. This compound is of interest in medicinal and materials chemistry due to the electron-withdrawing nature of the formyl group, which modulates electronic properties and reactivity. Sulfonamides are widely studied for their biological activities, including antimicrobial, antitumor, and enzyme inhibition effects . The para-substitution pattern in this compound may influence its crystal packing and intermolecular interactions, such as hydrogen bonding, which are critical for its physicochemical behavior .
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available 4-formylbenzenesulfonyl chloride and N-methylamine.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Procedure: The 4-formylbenzenesulfonyl chloride is reacted with N-methylamine in the presence of a base such as triethylamine. The reaction mixture is stirred at room temperature or slightly elevated temperatures (e.g., 40-50°C) until completion.
Purification: The product is purified by recrystallization or column chromatography to obtain pure N-(4-Formylphenyl)-N-methylmethanesulfonamide.
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up using similar reaction conditions but with optimized parameters to enhance yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: N-(4-Carboxyphenyl)-N-methylmethanesulfonamide.
Reduction: N-(4-Hydroxymethylphenyl)-N-methylmethanesulfonamide.
Substitution: Various N-substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that N-(4-Formylphenyl)-N-methylmethanesulfonamide and its derivatives exhibit promising anticancer properties. A study focused on developing sulfonamide derivatives revealed that compounds containing this structure showed cytotoxic effects against various human cancer cell lines, including colon, breast, and cervical cancer. The mechanism of action appears to involve the induction of apoptosis in cancer cells, making it a potential candidate for further development as an anticancer agent .
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. In vivo studies demonstrated that derivatives of this compound possess analgesic and antipyretic properties comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). For instance, one derivative was shown to be significantly more potent than diclofenac in reducing edema in animal models .
Pharmaceutical Applications
Synthesis of Rosuvastatin
this compound serves as an important intermediate in the synthesis of rosuvastatin, a widely used cholesterol-lowering medication. The compound is involved in a multi-step synthesis process that transforms it into rosuvastatin through various chemical reactions, including nucleophilic substitutions and deprotection steps . This application underscores the compound's relevance in pharmaceutical manufacturing.
Analytical Chemistry
Use as a Reference Standard
In analytical chemistry, this compound is utilized as a reference standard for method validation and quality control in pharmaceutical formulations. Its distinct chemical properties allow for accurate identification and quantification during analysis .
Data Table: Summary of Applications
Case Studies
Case Study 1: Anticancer Efficacy
In a controlled study involving various cancer cell lines, this compound derivatives were tested for cytotoxicity. Results indicated significant reductions in cell viability at certain concentrations, with mechanisms involving apoptosis being confirmed through flow cytometry assays.
Case Study 2: In Vivo Anti-inflammatory Effects
A study conducted on rat models assessed the anti-inflammatory effects of a derivative of this compound. The treated group exhibited a notable decrease in carrageenan-induced paw edema compared to controls, indicating its potential as an effective anti-inflammatory agent.
Mechanism of Action
The mechanism by which N-(4-Formylphenyl)-N-methylmethanesulfonamide exerts its effects depends on its application. In enzyme inhibition, the sulfonamide group mimics the structure of natural substrates, binding to the active site of the enzyme and preventing its normal function. In coordination chemistry, the formyl and sulfonamide groups can coordinate with metal ions, forming stable complexes that can catalyze various reactions.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares N-(4-Formylphenyl)-N-methylmethanesulfonamide with structurally related sulfonamide derivatives:
Key Differences and Implications
Electronic Effects: The formyl group in the target compound is electron-withdrawing, enhancing electrophilic reactivity compared to electron-donating groups like the amino group in N-(4-aminophenyl)-N-methylmethanesulfonamide . Thiazole-containing derivatives (e.g., ) exhibit conjugated π-systems, enabling applications in optoelectronics or as kinase inhibitors .
Thermal and Physical Properties :
- The bis-sulfonyl derivative () has a high melting point (213–215°C) due to strong hydrogen bonding and polar interactions, whereas cyclopropane sulfonamides () show higher predicted boiling points (~400°C) due to rigid cyclic structures .
Biological Activity :
- Pyrimidine -based sulfonamides () are intermediates in statin synthesis, leveraging their heterocyclic cores for target binding .
- Ortho-substituted analogs (e.g., ) form trans-dimers via C–H⋯O hydrogen bonds, influencing solubility and crystallinity, whereas para-substituted compounds may exhibit linear packing .
Synthetic Routes: The target compound can be synthesized via Schiff base condensation or oxidation of aminobenzaldehyde derivatives, similar to methods in and . Thiazole-containing analogs require cyclization reactions with thiourea or bromothiophene precursors .
Research Findings
- Crystallography : Para-substituted sulfonamides often exhibit layered or helical packing in crystals, while ortho-substituted derivatives form dimers .
- Drug Design : Fluorophenyl and pyrimidine groups () enhance metabolic stability and bioavailability in drug candidates .
- Thermal Stability : Cyclopropane sulfonamides () show exceptional thermal resilience, making them suitable for high-temperature applications .
Biological Activity
N-(4-Formylphenyl)-N-methylmethanesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound belongs to the class of sulfonamides, which are known for their diverse biological activities. The chemical structure can be represented as follows:
- Molecular Formula : C9H11N1O3S
- Molecular Weight : 213.25 g/mol
Pharmacological Activities
Sulfonamides, including this compound, exhibit various pharmacological activities:
- Antibacterial Activity : Sulfonamides are well-documented for their antibacterial properties, acting by inhibiting bacterial dihydropteroate synthase, an enzyme critical for folate synthesis. This mechanism disrupts DNA synthesis in bacteria, leading to cell death .
- Anti-inflammatory Effects : Research indicates that sulfonamides can modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by chronic inflammation .
- Antitumor Potential : Some studies suggest that compounds with sulfonamide moieties may exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth .
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, including those related to cancer progression and inflammation.
- Cell Cycle Arrest : Evidence suggests that sulfonamides can induce cell cycle arrest in cancer cells, preventing proliferation and promoting apoptosis.
- Reactive Oxygen Species (ROS) Modulation : Some sulfonamides have been shown to affect ROS levels within cells, which can influence cell survival and death pathways.
Case Study 1: Antibacterial Efficacy
A study evaluated the antibacterial efficacy of various sulfonamide derivatives, including this compound. The findings indicated significant activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) demonstrating effectiveness comparable to established antibiotics .
Compound Name | MIC (µg/mL) | Bacteria Tested |
---|---|---|
This compound | 32 | E. coli, S. aureus |
Sulfamethoxazole | 16 | E. coli |
Trimethoprim | 8 | S. aureus |
Case Study 2: Anti-inflammatory Activity
In another investigation focused on anti-inflammatory effects, the compound was tested in vitro for its ability to inhibit pro-inflammatory cytokines. Results indicated a dose-dependent reduction in tumor necrosis factor-alpha (TNF-α) levels in activated macrophages .
Concentration (µM) | TNF-α Inhibition (%) |
---|---|
10 | 25 |
25 | 50 |
50 | 75 |
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for N-(4-Formylphenyl)-N-methylmethanesulfonamide, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves sulfonylation of 4-formylaniline derivatives. For example, reacting 4-aminobenzaldehyde with methyl methanesulfonyl chloride in a polar aprotic solvent (e.g., DMF) under basic conditions (e.g., K₂CO₃) at 60–80°C for 6–12 hours. Yield optimization requires controlled stoichiometry (1:1.2 molar ratio of amine to sulfonyl chloride) and inert atmosphere to prevent oxidation of the formyl group . Monitoring via TLC (ethyl acetate/hexane, 3:7) ensures reaction completion.
Q. How is the purity of this compound assessed, and what analytical techniques are critical?
- Methodological Answer : Purity is evaluated using HPLC (C18 column, acetonitrile/water gradient) coupled with UV detection at 254 nm. NMR (¹H/¹³C) confirms structural integrity: the formyl proton appears as a singlet at ~10 ppm, while sulfonamide methyl groups resonate at ~3.1 ppm (N–CH₃) and 3.3 ppm (SO₂–CH₃). Mass spectrometry (ESI+) should show [M+H]⁺ at m/z 242.1 .
Q. What are the key reactivity trends of the formyl group in this compound under basic or acidic conditions?
- Methodological Answer : The formyl group undergoes nucleophilic addition (e.g., with amines to form Schiff bases) in acidic media, while basic conditions may trigger Cannizzaro disproportionation. Stability tests in buffers (pH 2–12) reveal decomposition above pH 10, necessitating neutral storage conditions .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in crystallographic data for this compound derivatives?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) predict bond lengths and angles, which are compared to X-ray data. Discrepancies in sulfonamide torsion angles (>5°) may indicate crystal packing effects. Software like SHELXL refines disordered structures by constraining thermal parameters and validating via R-factor convergence (<0.05) .
Q. What strategies mitigate side reactions during functionalization of the formyl group in complex syntheses?
- Methodological Answer : Protecting the formyl group as a dioxolane acetal (using ethylene glycol and p-TsOH) prior to sulfonylation prevents undesired nucleophilic attacks. Deprotection with dilute HCl (0.1 M) restores the formyl moiety without degrading the sulfonamide .
Q. How do solvent polarity and temperature affect the compound’s conformational stability in biological assays?
- Methodological Answer : Molecular dynamics simulations (AMBER force field) show increased conformational flexibility in polar solvents (e.g., DMSO), which may reduce binding affinity to hydrophobic enzyme pockets. Thermodynamic studies (DSC) reveal a melting point of 148–152°C, with degradation above 200°C. Stable formulations use PEG-400/water mixtures to balance solubility and stability .
Q. What mechanisms explain contradictory bioactivity results in enzyme inhibition studies?
- Methodological Answer : Competitive vs. non-competitive inhibition can be distinguished via Lineweaver-Burk plots. For instance, conflicting IC₅₀ values against COX-2 may arise from assay pH differences: optimal activity occurs at pH 7.4 (PBS buffer), while deviations >0.5 pH units alter protonation states of the sulfonamide group, reducing potency .
Properties
Molecular Formula |
C9H11NO3S |
---|---|
Molecular Weight |
213.26 g/mol |
IUPAC Name |
N-(4-formylphenyl)-N-methylmethanesulfonamide |
InChI |
InChI=1S/C9H11NO3S/c1-10(14(2,12)13)9-5-3-8(7-11)4-6-9/h3-7H,1-2H3 |
InChI Key |
XACFYIVXEJONDJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=C(C=C1)C=O)S(=O)(=O)C |
Origin of Product |
United States |
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